molecular formula C5H3BrN2O3 B1291309 6-Bromo-2-nitropyridin-3-ol CAS No. 443956-08-9

6-Bromo-2-nitropyridin-3-ol

Cat. No. B1291309
M. Wt: 218.99 g/mol
InChI Key: GSGNTVQLHGOEMB-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

2-Bromo-5-hydroxy-6-nitropyridine (30 g, 0.14 mole) was suspended in acetone (200 ml), and potassium carbonate (39 g, 0.28 mole) was added, followed by ethyl bromoacetate (15.7 ml, 0.14 mmole). The reaction was heated at reflux for 10 hr, then was cooled to room temperature and diluted with Et2O. The precipitate was removed by suction filtration, and the filtrate was concentrated in vacuo to afford material (38 g, 89%), which was used without further purification; MS (ES) m/z 305.0 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15.7 mL
Type
catalyst
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[N:3]=1.C(=O)([O-])[O-:13].[K+].[K+].[CH3:18][CH2:19][O:20][CH2:21][CH3:22]>CC(C)=O.BrCC(OCC)=O>[CH2:19]([O:20][C:21](=[O:13])[CH2:22][O:8][C:5]1[C:4]([N+:9]([O-:11])=[O:10])=[N:3][C:2]([Br:1])=[CH:7][CH:6]=1)[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=NC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
15.7 mL
Type
catalyst
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hr
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC=1C(=NC(=CC1)Br)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.